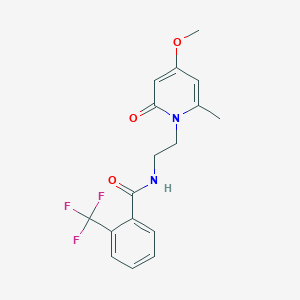
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H17F3N2O3 and its molecular weight is 354.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(trifluoromethyl)benzamide generally involves a multi-step process. It begins with the preparation of the pyridine core, where 4-methoxy-6-methyl-2-pyridone reacts with suitable ethylating agents to form the pyridone derivative. The trifluoromethylbenzoyl chloride is then introduced to the reaction mixture under controlled conditions, often with a base like triethylamine to facilitate the nucleophilic acyl substitution, yielding the desired product.
Industrial Production Methods: : Industrially, this compound's production leverages large-scale organic synthesis techniques, with optimized reaction parameters to enhance yield and purity. High-performance liquid chromatography is frequently employed to ensure the compound's purity meets stringent industrial standards.
化学反应分析
Types of Reactions it Undergoes: : N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Common Reagents and Conditions Used in These Reactions: : Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride might be used. For nucleophilic substitution, reagents like sodium ethoxide in ethanol are common.
Major Products Formed from These Reactions: : Depending on the reaction conditions, products might include hydroxylated, reduced forms of the compound, or substituted derivatives where functional groups on the benzamide ring are replaced or modified.
Scientific Research Applications: : This compound is utilized in multiple scientific domains due to its unique structural features:
Chemistry: : It serves as a building block in organic synthesis, especially in the formation of complex heterocyclic compounds.
Biology: : It is studied for its potential interactions with biological macromolecules, offering insights into enzyme inhibition and receptor binding.
Medicine: : Research into its pharmacological properties is ongoing, with preliminary studies suggesting it might exhibit anti-inflammatory or antimicrobial activities.
作用机制
The Mechanism by Which the Compound Exerts its Effects: : The biological activity of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(trifluoromethyl)benzamide is thought to be mediated through its ability to interact with cellular proteins, potentially inhibiting specific enzymes or blocking receptor sites.
Molecular Targets and Pathways Involved: : Detailed studies are required to pinpoint the exact molecular targets. it is hypothesized that the compound's structure allows it to fit into the active sites of various enzymes, altering their activity and thereby affecting metabolic pathways.
相似化合物的比较
Comparison with Other Similar Compounds: : Compared to other benzamide derivatives, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(trifluoromethyl)benzamide stands out due to its unique trifluoromethyl group, which imparts distinct electronic and steric properties, enhancing its interaction with biological targets.
List the Similar Compounds: : Similar compounds include N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-chlorobenzamide and N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-fluorobenzamide, each differing slightly in their reactivity and biological activity due to the varied substituents on the benzamide ring.
That should cover all bases! Curious about any specific details?
属性
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3/c1-11-9-12(25-2)10-15(23)22(11)8-7-21-16(24)13-5-3-4-6-14(13)17(18,19)20/h3-6,9-10H,7-8H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGWCNJXHAPSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=CC=C2C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
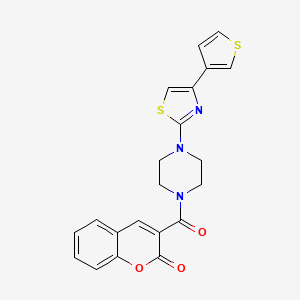
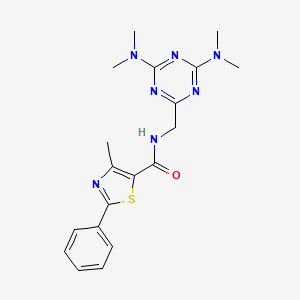
![5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2966237.png)

![N-[2-[2-[2-[2-[4-[(Z)-1-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethyl]-4-[(3S,4S)-7-cyano-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-3-[[(2S)-2-(methylamino)propanoyl]amino]-2-oxo-3,4-dihydro-1,5-benzodiazepine-5-carbonyl]benzamide](/img/structure/B2966239.png)
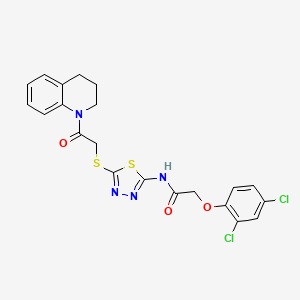
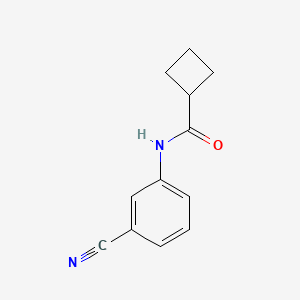
![Sodium 1-cyclobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2966248.png)
![3-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoic acid](/img/structure/B2966250.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B2966252.png)
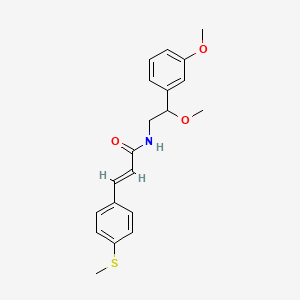
![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2966254.png)
![4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2966255.png)
![N-(2,1,3-benzothiadiazol-4-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide](/img/structure/B2966256.png)
